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Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activity of the key

active metabolites of Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor

antagonist properties. While the specific identity of "Carvedilol-d5 M8 metabolite" remains

ambiguous in publicly available scientific literature, this document focuses on the well-

characterized active metabolites: 4'-hydroxyphenylcarvedilol (4'-OHC), 5'-

hydroxyphenylcarvedilol (5'-OHC), and O-desmethylcarvedilol. It is plausible that the "M8"

designation refers to one of these, or to the 8-hydroxycarbazolylcarvedilol metabolite. The "-d5"

suffix typically indicates a deuterated form of the molecule, commonly used as an internal

standard in analytical assays.

Introduction to Carvedilol Metabolism
Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and

glucuronidation, involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1][2]

[3] This metabolic process yields several metabolites, some of which retain significant

pharmacological activity.[4][5] The primary active metabolites are formed through

demethylation and hydroxylation at the phenol ring.[4][6]

Pharmacological Activity of Key Active Metabolites
The main active metabolites of carvedilol exhibit distinct pharmacological profiles, primarily

contributing to the overall beta-blocking effect of the parent drug.[4]
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4'-Hydroxyphenylcarvedilol (4'-OHC): This metabolite is a potent beta-receptor antagonist,

with studies indicating it is approximately 13 times more potent in its beta-blocking activity

than carvedilol itself.[2][4][5] However, its plasma concentrations are about one-tenth of

those of the parent compound.[4][6]

5'-Hydroxyphenylcarvedilol (5'-OHC): Along with 4'-OHC and O-desmethylcarvedilol, 5'-OHC

is recognized as an active metabolite with beta-receptor blocking activity.[1]

O-Desmethylcarvedilol: This metabolite also contributes to the beta-blocking effects of

carvedilol.[3]

In contrast to their potent beta-blocking activity, these active metabolites demonstrate weak

vasodilating effects compared to the parent drug.[4][6]

Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity

of carvedilol's active metabolites. It is important to note that comprehensive quantitative data

for all metabolites across all relevant receptors is not extensively available in the public domain.

Metabolite Activity
Potency Relative to
Carvedilol

Reference

4'-

Hydroxyphenylcarvedi

lol

β-receptor blockade ~13 times more potent [4],[5]

Weak vasodilation Weaker [4]

5'-

Hydroxyphenylcarvedi

lol

β-receptor blockade Active [1]

O-

Desmethylcarvedilol
β-receptor blockade Active [3]

Experimental Protocols
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The characterization of the pharmacological activity of carvedilol metabolites involves a range

of in vitro and in vivo experimental protocols.

Radioligand Binding Assays
These assays are crucial for determining the binding affinity of the metabolites to various

adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the metabolites for β1, β2,

and α1-adrenergic receptors.

Methodology:

Membrane Preparation: Cell membranes expressing the specific adrenergic receptor

subtype are prepared from cultured cell lines (e.g., CHO, HEK293) or from animal tissues

(e.g., rat heart for β1, rat lung for β2).

Radioligand: A specific radiolabeled ligand (e.g., [3H]CGP-12177 for β-receptors,

[3H]prazosin for α1-receptors) is used.

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand

and varying concentrations of the unlabeled metabolite.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

Data Analysis: The IC50 values (concentration of metabolite that inhibits 50% of specific

radioligand binding) are determined by non-linear regression analysis and converted to Ki

values using the Cheng-Prusoff equation.

Functional Assays
Functional assays assess the ability of the metabolites to either stimulate or inhibit a cellular

response following receptor binding.

Objective: To determine the functional potency (e.g., EC50 for agonists, IC50 for antagonists)

and efficacy of the metabolites.
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Methodology (for β-adrenergic receptor antagonism):

Cell Culture: Cells expressing the target β-adrenergic receptor are cultured.

Stimulation: Cells are pre-incubated with varying concentrations of the carvedilol metabolite.

Agonist Challenge: A known β-agonist (e.g., isoproterenol) is added to stimulate the

production of a second messenger, typically cyclic AMP (cAMP).

cAMP Measurement: Intracellular cAMP levels are quantified using methods such as ELISA

or radioimmunoassay.

Data Analysis: The ability of the metabolite to inhibit the agonist-induced cAMP production is

measured, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of

carvedilol and a typical experimental workflow for assessing metabolite activity.
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Pharmacological Characterization Workflow

Conclusion
The pharmacological activity of carvedilol is not solely attributable to the parent compound but

is significantly influenced by its active metabolites, most notably 4'-hydroxyphenylcarvedilol.

These metabolites are potent beta-blockers, and their contribution to the overall therapeutic

effect of carvedilol is an important consideration in drug development and clinical

pharmacology. Further research to definitively identify and characterize all metabolites,
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including any designated as "M8", will provide a more complete understanding of carvedilol's

complex pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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